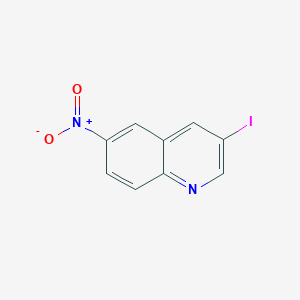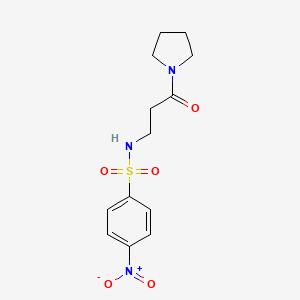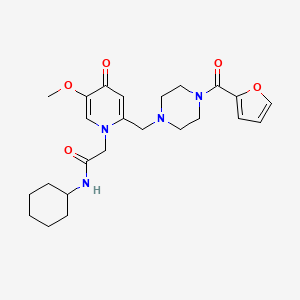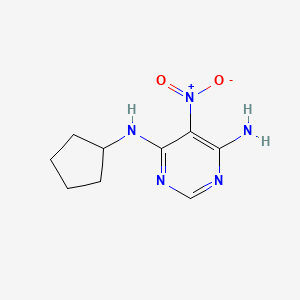
3-Iodo-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-nitroquinoline is a chemical compound with the linear formula C9H5IN2O2 . It has a molecular weight of 300.06 .
Synthesis Analysis
Quinoline, the base structure of 3-Iodo-6-nitroquinoline, has been synthesized through various methods over the years . Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach protocols . More recent methods have focused on greener and more sustainable chemical processes, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Iodo-6-nitroquinoline is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H .Chemical Reactions Analysis
The synthesis of quinoline derivatives, including 3-Iodo-6-nitroquinoline, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde . This forms an enamine intermediate, which is further heated in a strong acid, leading to cyclodehydration to afford quinoline .Scientific Research Applications
- Antimicrobial Agents : Quinolines, including 3-Iodo-6-nitroquinoline, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents .
- Photocatalysis : Researchers have explored quinolines, including 3-Iodo-6-nitroquinoline, as photocatalysts for organic transformations under UV radiation. These reactions contribute to greener chemical processes .
Medicinal Chemistry and Drug Discovery
Environmental Chemistry
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Mechanism of Action
Target of Action
3-Iodo-6-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to interact with various targets, including the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to exhibit a dual mode of action, which can help overcome drug resistance . The type of substituents on the quinoline structure can affect the compounds’ activity .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been found to exhibit antiproliferative effects against tumor cell lines overexpressing egfr .
Action Environment
The action of 3-Iodo-6-nitroquinoline, like other quinoline derivatives, can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body .
properties
IUPAC Name |
3-iodo-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQWISZDVXBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-nitroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)



![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)
![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)
![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)


